Cas no 109384-19-2 (n-Boc-4-hydroxypiperidine)

n-Boc-4-hydroxypiperidine is a protected piperidine derivative featuring a Boc (tert-butoxycarbonyl) group and a hydroxyl functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic transformations. The hydroxyl group offers a reactive site for further functionalization, such as etherification or esterification. Its high purity and well-defined structure make it a reliable building block for constructing complex molecules. The compound is commonly used in peptide chemistry, heterocycle synthesis, and medicinal chemistry research.
n-Boc-4-hydroxypiperidine structure
n-Boc-4-hydroxypiperidine structure
商品名:n-Boc-4-hydroxypiperidine
CAS番号:109384-19-2
MF:C10H19NO3
メガワット:201.262763261795
MDL:MFCD01075174
CID:62770
PubChem ID:643502

n-Boc-4-hydroxypiperidine 化学的及び物理的性質

名前と識別子

    • N-Boc-4-Piperidinol
    • RARECHEM AH CK 0055
    • TERT-BUTYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE
    • TERT-BUTYL 4-HYDROXY-1-PIPERIDINECARBOXYLATE
    • N-(TERT-BUTOXYCARBONYL)-4-HYDROXYPIPERIDINE
    • N-(TERT-BUTOXYCARBONYL)-4-PIPERIDINOL
    • N-BOC-4-HYDROXYPIPERIDINE
    • N-BOC-4-HYDROXYLPIPERIDINE
    • 1-PIPERIDINECARBOXYLIC ACID, 4-HYDROXY-,1,1-DIMETHYLETHYL ESTER
    • 1-TERT-BUTOXYCARBONYL-4-PIPERIDINOL
    • 1-(TERT-BUTOXYCARBONYL)-4-HYDROXYPIPERIDINE
    • 1-BOC-4-PIPERIDINOL
    • 1-BOC-4-HYDROXYPIPERIDINE
    • 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • BOC-(4-HYDROXY)-PIPERIDINE
    • 1-N-Boc-4-hydroxypiperidine
    • N-tert-Butoxycarbonyl-4-hydroxypiperidine
    • : N-BOC-4-Hydroxypiperidine
    • 1-Boc -4-hydroxypeiperidine
    • 1-Boc-4-Hydroxylpiperidine
    • 1-Bocpiperidin-4-ol
    • N-BOC-4-Hydroxypiper
    • N-Boc-4hydropiperidine
    • n-boc-4-hydroxy piperidine
    • 1-Boc-4-Hydroxy-piperidine
    • 1-tert-Butoxycarbonyl-4-hydroxypiperidine
    • 4-hydroxy-n-boc-piperidine
    • N-Boc-4-hydroxy-piperidine
    • 1-piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl es
    • 1-piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester
    • 1-(tert-buty
    • Boc-(4-hydroxy)piperidine
    • 1-(tert-butyloxycarbonyl
    • t-butyl-4-hydroxy-1-piperidinecarboxylate
    • 4-hydroxypiperidine, n-boc protected
    • 4-Hydroxy-piperidine-1-carboxylic-acid tert-butyl ester
    • AM20080047
    • N-Boc 4-piperidinol
    • EN300-27439
    • 4-hydroxy-piperidine-1-carboxylic acid t-butyl ester
    • 1-tert-butyloxycarbonyl-4-hydroxy-piperidine
    • tert-butyl 4 hydroxypiperidine-1-carboxylate
    • 1-(tert-butyloxycarbonyl)-4-piperidinol
    • 1-tert-butoxycarbonylpiperidin-4-ol
    • tert.butyl-4-hydroxypiperidine-1-carboxylate
    • 4-hydroxy-piperidine-1-carboxylic acid-tert-butylester
    • PWQLFIKTGRINFF-UHFFFAOYSA-N
    • 1-N-Boc-4-hydroxy-piperidine
    • 109384-19-2
    • N-(tert-Butoxycarbonyl)-piperidin-4-ol
    • tert-butyl-4-hydroxy-1-piperidinecarboxylate
    • tert-butyl-4-hydroxy-1-piperidine carboxylate
    • 1-Boc-piperidin-4-ol
    • t-butyl 4-hydroxypiperidine-1-carboxylate
    • 1-t-butoxycarbonylpiperidine-4-ol
    • tert-butyl 4-hydroxypiperidin-1-carboxylate
    • N-Boc4-hydroxypiperidine
    • 4-hydroxy-1-t-butoxycarbonylpiperidine
    • 1-Tert-butoxycarbonyl-4-hydroxy-piperidine
    • BB 0254792
    • InChI=1/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H
    • VU0510739-1
    • 1(tert-Butoxycarbonyl)piperidin-4-ol
    • N-tert-butoxycarbonyl-4-hydroxy-piperidine
    • N-tert-butoxycarbonylpiperidin-4-ol
    • N-tert-butoxycarbonyl 4-hydroxypiperidine
    • IDI1_011660
    • Maybridge3_000273
    • 4-hydroxy-1-Bocpiperidine
    • tert-butyl -4-hydroxypiperidine-1-carboxylate
    • AC-2551
    • 1,1-dimethylethyl 4-hydroxypiperidinecarboxylate
    • Z111782472
    • 4-hydroxypiperidine-1-carboxylic acid t-butyl ester
    • 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • N-tert-Butoxycarbonyl-4- Hydroxypiperidine
    • 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl-ester
    • 4-hydroxy-1-boc-piperidine
    • 4-hydroxypiperidine-1-car-boxylic-acid-tert-butyl ester
    • CS-M0052
    • 1-Boc-4-hydroxypiperidine, 97%
    • 1-boc-4-hydroxy piperidine
    • tert-BUTOXYCARBONYL-4-HYDROXY-PIPERIDINE
    • Q-101209
    • 1-tert-butyloxycarbonyl-4-hydroxypiperidine
    • CCG-236453
    • 4-hydroxy-1-tert-butoxycarbonylpiperidine
    • 1-t-butoxycarbonyl-4-hydroxypiperidine
    • BCP23228
    • HY-75026
    • 1,1-DIMETHYLETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE
    • tert-butyl 4-(hydroxy)piperidin-1-carboxylate
    • tert-butyl 4-hydroxypiperidin-1-ylcarboxylate
    • 1-tert-butoxycarbonyl4-hydroxy-piperidine
    • FT-0642678
    • PS-5411
    • tert-butyl 4-hydroxy-1-piperidine carboxylate
    • 1-tertbutoxycarbonyl-4-hydroxypiperidine
    • N-(t-butoxycarbonyl)4-hydroxypiperidine
    • tert.butyl 4-hydroxypiperidine-1-carboxylate
    • AB1263
    • SY001987
    • tert. butyl 4-hydroxypiperidine-1-carboxylate
    • MFCD01075174
    • N-tert-butyloxycarbonyl-4-piperidinol
    • 4-hydroxy-1-piperidinecarboxylic acid tert-butyl ester
    • F3146-0160
    • 4-hydroxy-N-(t-butoxycarbonyl)piperidine
    • tert-butyl-4-hydroxypiperidine-1-carboxylate
    • (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-
    • tert-butyl 4-hydroxy-piperidinecarboxylate
    • AKOS000499733
    • 1-t-Butoxycarbonyl-4-piperidinol
    • tert-butoxycarbonyl-4-hydroxypiperidine
    • 1-t-butyloxycarbonylpiperidin-4-ol
    • 4-hydroxy-n-boc piperidine
    • 4-Hydroxy-piperdine-1-carboxylic acid tert-butyl ester
    • tert-butoxycarbonylpiperidin-4-ol
    • t-butyl 4-hydroxy-1-piperidinecarboxylate
    • B2671
    • 4-HYDROXY-1-(TERT-BUTOXYCARBONYL)PIPERIDINE
    • DTXSID40349203
    • tert-butyl 4-hydroxy-1-piperidine-carboxylate
    • 1,1-dimethylethyl 4-hydroxy-1-piperidinecarboxylate
    • N-t-butoxycarbonyl-4-hydroxypiperidine
    • tert-butyl (4-hydroxy)-piperidine-1-carboxylate
    • 4-hydroxy-piperidin-1-carboxylic acid tert-butyl ester
    • tert-Butyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
    • 1-tert-butoxycarbonylpiperidine-4-ol
    • tert-butyl 4-hydroxy-piperidine-1-carboxylate
    • tert-butyl 4-hydroxy-1-piperdinecarboxylate
    • 1-N-t-butyloxycarbonyl-4-hydroxypiperidine
    • n-(tert-butoxycarbonyl)-piperidin4-ol
    • HMS1431M09
    • 1-N-Boc-4-hydroxypiperdine
    • N-(tert-butyloxy-carbonyl)-4-piperidinol
    • t-butyl-4-hydroxy-1-piperidine carboxylate
    • 1-(tert-butyloxycarbonyl)-4-hydroxypiperidine
    • tert-Butyl-4-hydroxy-1-piperidine-carboxylate
    • N-(t-butoxycarbonyl)-4-piperidinol
    • 1-(t-butyloxycarbonyl)-4-piperidinol
    • 1-Boc-piperidine-4-ol
    • N-BOC 4-hydroxypiperidine
    • 2-methylpropan-2-yl 4-hydroxypiperidine-1-carboxylate
    • tert-butyl 4-hydroxy-1--piperidinecarboxylate
    • SCHEMBL47319
    • tert-butyl 4-hydroxypiperidine carboxylate
    • PB29134
    • N-(tert-butyloxycarbonyl)-4-piperidinol
    • 4-hydroxy-boc-piperidine
    • DB-004069
    • NS00023519
    • tert-Butyl 4-hydroxylpiperidine-1-carboxylate
    • N-(tert-Butyloxycarbonyl)-4-hydroxypiperidine
    • BBL029147
    • 1-(tert-Butyloxycarbonyl)piperidin-4-ol
    • VFT42CH8U4
    • ALBB-037312
    • STL065851
    • n-Boc-4-hydroxypiperidine
    • MDL: MFCD01075174
    • インチ: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3
    • InChIKey: PWQLFIKTGRINFF-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1CCC(CC1)O)=O)C(C)(C)C
    • BRN: 7202094

計算された属性

  • せいみつぶんしりょう: 201.136493g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 201.136493g/mol
  • 単一同位体質量: 201.136493g/mol
  • 水素結合トポロジー分子極性表面積: 49.8Ų
  • 重原子数: 14
  • 複雑さ: 202
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.107
  • ゆうかいてん: 61-65 °C (lit.)
  • ふってん: 292.3℃ at 760 mmHg
  • フラッシュポイント: 130.6℃
  • 屈折率: 1.495
  • PSA: 49.77000
  • LogP: 1.31610
  • ようかいせい: 未確定

n-Boc-4-hydroxypiperidine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • セキュリティ用語:S26;S37/39
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Inert atmosphere,2-8°C

n-Boc-4-hydroxypiperidine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

n-Boc-4-hydroxypiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27439-0.5g
tert-butyl 4-hydroxypiperidine-1-carboxylate
109384-19-2 95.0%
0.5g
$21.0 2025-03-21
AstaTech
AB1263-5/G
N-BOC-4-HYDROXYPIPERIDINE
109384-19-2 95%
5g
$15 2023-09-16
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0467559443-25g
n-Boc-4-hydroxypiperidine
109384-19-2 98%(GC)
25g
¥ 108.2 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1016494-100g
N-Boc-4-hydroxypiperidine
109384-19-2 98%
100g
¥136.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1016494-1kg
N-Boc-4-hydroxypiperidine
109384-19-2 98%
1kg
¥1440.00 2024-08-09
Enamine
EN300-27439-5.0g
tert-butyl 4-hydroxypiperidine-1-carboxylate
109384-19-2 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-27439-10.0g
tert-butyl 4-hydroxypiperidine-1-carboxylate
109384-19-2 95.0%
10.0g
$32.0 2025-03-21
abcr
AB467476-25 g
tert-Butyl 4-hydroxypiperidine-1-carboxylate, min. 95%; .
109384-19-2
25g
€78.90 2023-05-18
Life Chemicals
F3146-0160-5g
tert-butyl 4-hydroxypiperidine-1-carboxylate
109384-19-2 95%
5g
$60.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015956-25g
n-Boc-4-hydroxypiperidine
109384-19-2 98%
25g
¥43 2024-05-26

n-Boc-4-hydroxypiperidine 合成方法

n-Boc-4-hydroxypiperidine サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:109384-19-2)n-Boc-4-hydroxypiperidine
注文番号:CL18051
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:40
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:109384-19-2)N-Boc-4-Hydroxypiperidine
注文番号:1686062
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:23
価格 ($):discuss personally

n-Boc-4-hydroxypiperidine 関連文献

n-Boc-4-hydroxypiperidineに関する追加情報

N-Boc-4-hydroxypiperidine: A Key Intermediate in Modern Pharmaceutical Synthesis

N-Boc-4-hydroxypiperidine (CAS No. 109384-19-2) is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis. Its unique structural properties make it an essential building block for the development of various therapeutic agents, particularly in the realm of central nervous system (CNS) drugs and bioactive molecules. This compound, characterized by its piperidine ring substituted with a Boc (tert-butoxycarbonyl) protecting group and a hydroxyl functional group at the 4-position, has garnered significant attention due to its role in facilitating complex synthetic pathways.

The significance of N-Boc-4-hydroxypiperidine lies in its ability to serve as a precursor for numerous pharmacologically active compounds. The Boc group provides stability and protection during synthetic processes, allowing for selective modification at other positions on the molecule. This feature is particularly crucial in multi-step syntheses where functional groups need to be manipulated without affecting others. The hydroxyl group at the 4-position further enhances its utility, as it can participate in various chemical reactions such as acylation, alkylation, and etherification, enabling the construction of diverse molecular architectures.

Recent advancements in medicinal chemistry have highlighted the importance of N-Boc-4-hydroxypiperidine in the development of novel drugs. For instance, researchers have leveraged this intermediate to synthesize potent neurokinin-1 (NK1) receptor antagonists, which are being explored for their potential in treating chemotherapy-induced nausea and vomiting (CINV). The NK1 receptor is a key target in this context, and compounds derived from N-Boc-4-hydroxypiperidine have shown promising results in preclinical studies. These findings underscore the compound's role in addressing unmet medical needs.

In addition to its applications in CNS drug development, N-Boc-4-hydroxypiperidine has found utility in other therapeutic areas. For example, it has been utilized in the synthesis of antiviral agents and anti-inflammatory drugs. The ability to modify the piperidine core while maintaining the integrity of the Boc-protected hydroxyl group allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability. This flexibility is critical for optimizing drug candidates for clinical use.

The synthesis of N-Boc-4-hydroxypiperidine itself is a testament to the ingenuity of modern organic chemistry. While several synthetic routes have been reported, recent methodologies have focused on improving yield and reducing environmental impact. For instance, catalytic hydrogenation techniques have been employed to enhance selectivity and minimize byproduct formation. Such innovations not only streamline the production process but also align with global efforts to promote sustainable chemistry practices.

The chemical properties of N-Boc-4-hydroxypiperidine make it an attractive candidate for further research and development. Its stability under various reaction conditions, coupled with its reactivity at multiple sites, allows for extensive structural diversification. This has fueled interest among academic and industrial researchers who are continuously exploring new applications for this compound. As our understanding of biological targets advances, so too does the demand for sophisticated intermediates like N-Boc-4-hydroxypiperidine.

Looking ahead, the future prospects for N-Boc-4-hydroxypiperidine appear bright. With ongoing research into novel therapeutic modalities, this compound is likely to remain a cornerstone in pharmaceutical synthesis. Its role in facilitating complex molecular constructions ensures that it will continue to be a valuable asset for chemists and pharmacologists alike. As new synthetic strategies are developed and discovered, we can expect even more innovative applications to emerge from this versatile intermediate.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:109384-19-2)n-Boc-4-hydroxypiperidine
A2152
清らかである:99%
はかる:1kg
価格 ($):183.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:109384-19-2)N-Boc-4-Hydroxypiperidine
1686062
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ